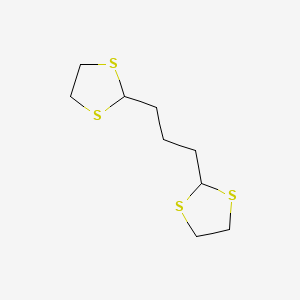![molecular formula C16H29NO B14516961 N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine CAS No. 62599-51-3](/img/structure/B14516961.png)
N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine is a chemical compound known for its unique structure and properties. This compound is characterized by a cyclododecylidene ring substituted with a hydroxylamine group and a 2-methylprop-2-en-1-yl group. Its distinct molecular configuration makes it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine typically involves the reaction of cyclododecanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then subjected to a dehydration reaction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: A polyfunctional organic compound with applications in surfactants and as a weak base.
Uniqueness
N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine stands out due to its unique cyclododecylidene ring structure and the presence of both hydroxylamine and 2-methylprop-2-en-1-yl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62599-51-3 |
|---|---|
Formule moléculaire |
C16H29NO |
Poids moléculaire |
251.41 g/mol |
Nom IUPAC |
N-[2-(2-methylprop-2-enyl)cyclododecylidene]hydroxylamine |
InChI |
InChI=1S/C16H29NO/c1-14(2)13-15-11-9-7-5-3-4-6-8-10-12-16(15)17-18/h15,18H,1,3-13H2,2H3 |
Clé InChI |
IVTXFHSQRUXAHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1CCCCCCCCCCC1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


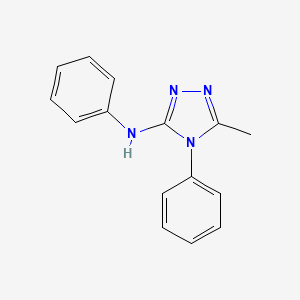
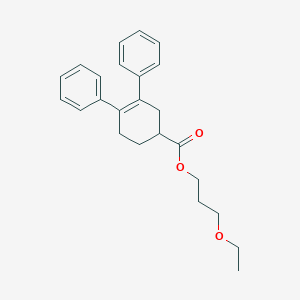
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
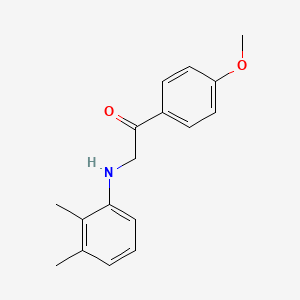
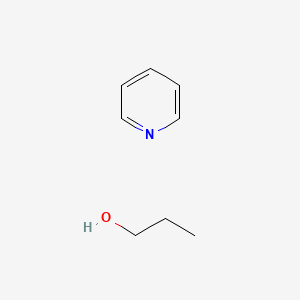
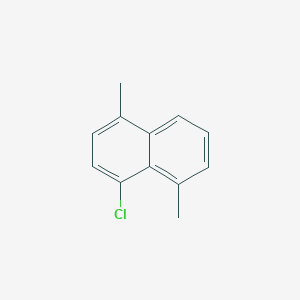

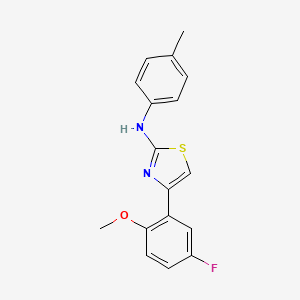
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)
![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)
![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)
